Fenamifuril

Description

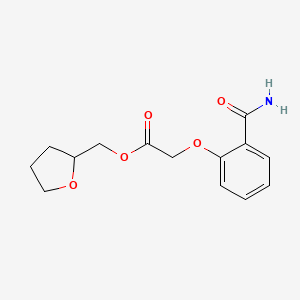

Fenamifuril (CAS: 735-64-8), also known by its Chinese name 芬胺呋, is a heterocyclic organic compound classified under the Harmonized System (HS) code 293219 for nitrogen-containing heterocycles . It is structurally related to salicylic acid derivatives, as evidenced by its inclusion among intermediates such as aspirin (acetylsalicylic acid), diflunisal, and salicylamide in pharmaceutical synthesis pathways .

Properties

CAS No. |

735-64-8 |

|---|---|

Molecular Formula |

C14H17NO5 |

Molecular Weight |

279.29 g/mol |

IUPAC Name |

oxolan-2-ylmethyl 2-(2-carbamoylphenoxy)acetate |

InChI |

InChI=1S/C14H17NO5/c15-14(17)11-5-1-2-6-12(11)19-9-13(16)20-8-10-4-3-7-18-10/h1-2,5-6,10H,3-4,7-9H2,(H2,15,17) |

InChI Key |

CNANHKGYHBTGAQ-UHFFFAOYSA-N |

SMILES |

C1CC(OC1)COC(=O)COC2=CC=CC=C2C(=O)N |

Canonical SMILES |

C1CC(OC1)COC(=O)COC2=CC=CC=C2C(=O)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize Fenamifuril’s properties and applications, it is compared below with structurally or functionally related compounds, including salicylic acid derivatives, heterocyclic pharmaceuticals, and other intermediates.

Table 1: Key Properties of this compound and Comparable Compounds

Structural and Functional Comparison

Salicylic Acid Derivatives :

- Aspirin and Diflunisal are direct therapeutic agents with well-established anti-inflammatory and analgesic properties. Unlike this compound, these compounds are bioactive and act via cyclooxygenase (COX) inhibition . This compound’s role is distinct as a synthetic precursor , lacking direct therapeutic application .

- Salicylamide shares this compound’s intermediate status but is also used topically, highlighting differences in bioavailability and metabolic pathways .

Heterocyclic Pharmaceuticals: Fenamisal (CAS: 133-11-9), a sulfonamide antibiotic, demonstrates how heterocyclic frameworks can be tailored for antimicrobial activity. Fenamole (CAS: 5467-78-7), a benzodiazepine analog, illustrates structural versatility in anti-inflammatory design. This compound’s furan ring may offer similar stability but lacks the benzodiazepine backbone linked to central nervous system activity .

Regulatory and Industrial Context :

- This compound is classified under Japan’s Annex I-A for regulated pharmaceutical ingredients (Code 2931.00), alongside compounds like naftidrofuryl (vasodilator) and fursalan (antiseptic) . This grouping emphasizes its industrial rather than clinical relevance.

Research and Regulatory Considerations

- Regulatory Compliance: this compound’s inclusion in international pharmacopeias (e.g., Japan’s Annex I-A) underscores its industrial importance, though it lacks monographs in major pharmacopeias like USP or EP .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.